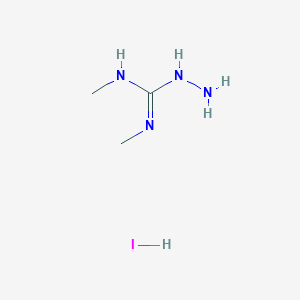

2-Amino-1,3-dimethylguanidine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

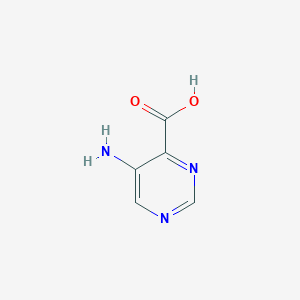

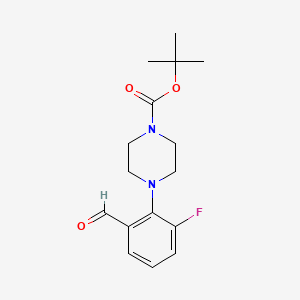

2-Amino-1,3-dimethylguanidine hydroiodide is a derivative of guanidine, which is a compound of interest in various chemical reactions and as a starting material for drug syntheses. Guanidine derivatives are known for their reactivity and potential pharmacological effects, making them valuable in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 2-amino-1-substituted guanidine derivatives, including 2-amino-1,3-dimethylguanidine hydroiodide, can be achieved through the reaction of hydroiodide of methyl ester of S-methylthio-semicarbazide with primary amines. This process yields compounds that can further react with isothiocyanates to form various substituted triazoline-thione derivatives . Another relevant synthesis approach involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, which is useful for producing 2-aminoimidazole alkaloids .

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of multiple nitrogen atoms, which can exhibit various tautomeric forms. In the case of aminoguanidine, a related compound, the structure determined by single-crystal X-ray diffraction shows a planar dication with delocalized positive charges, which is a common feature among bis(amidinohydrazones) . This structural information is crucial for understanding the reactivity and interaction of guanidine derivatives with other molecules.

Chemical Reactions Analysis

Guanidine derivatives participate in a variety of chemical reactions. For instance, the reaction of hydroiodide of 2-amino-1-substituted guanidine with aromatic isothiocyanates leads to the formation of triazoline-thione derivatives . Additionally, the alkylation of nucleosides like 2'-deoxyguanosine with diazoalkanes results in the formation of alkylated guanines, which upon hydrolysis can yield 2-amino-6-alkoxypurines . These reactions are significant for the modification of nucleic acid components and the synthesis of potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-dimethylguanidine hydroiodide and related compounds are influenced by their molecular structure. The planarity and charge delocalization observed in aminoguanidine suggest that similar guanidine derivatives may exhibit strong resonance stabilization and the ability to form hydrogen bonds, which can affect their solubility, stability, and reactivity . The reactivity of these compounds in various chemical reactions, such as alkylation and coupling, further demonstrates their potential utility in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Applications in Biochemical Research

Amadorins and Advanced Glycation End Products (AGEs)

Amadorins are novel inhibitors of post-Amadori formation of AGEs. The research highlights the significance of Amadori compounds as intermediates in AGE formation and the therapeutic potential of Amadorin compounds in inhibiting this process. Pyridoxamine (Pyridorin) has been identified as the first member of this class, showing promise in different animal models. The review also notes that aminoguanidine, known for its AGE-inhibiting activity, has negligible Amadorin activity, indicating the specificity of this compound in inhibiting AGE formation (Khalifah, Baynes, & Hudson, 1999).

Applications in Clinical Research

Tegaserod and its Pharmacokinetics Tegaserod, an aminoguanidine indole derivative of serotonin, is a selective partial agonist highly selective for the 5-HT(4) receptor. It's primarily utilized in the treatment of irritable bowel syndrome. The review discusses its pharmacokinetics, indicating it's absorbed rapidly, metabolized mainly pre-systemically, and excreted primarily via bile. The pharmacodynamic studies showed it accelerated various gastrointestinal transits and was well-tolerated in clinical trials (Camilleri, 2001).

Eigenschaften

IUPAC Name |

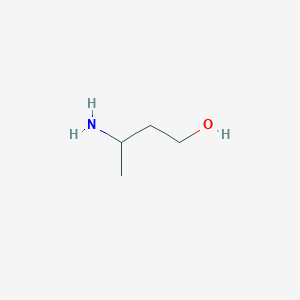

1-amino-2,3-dimethylguanidine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4.HI/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOKBKZRXOPPTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991841 |

Source

|

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-dimethylguanidine hydroiodide | |

CAS RN |

71440-83-0 |

Source

|

| Record name | NSC72520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethylhydrazinecarboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)